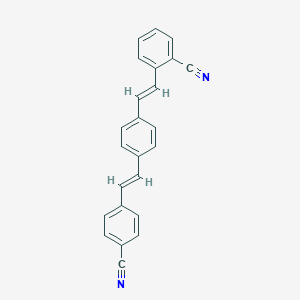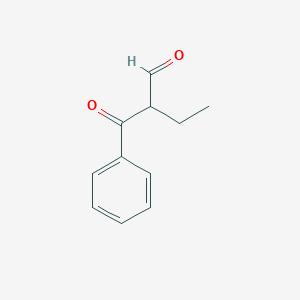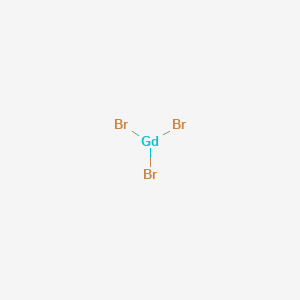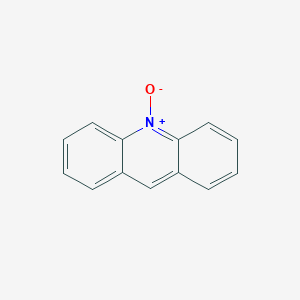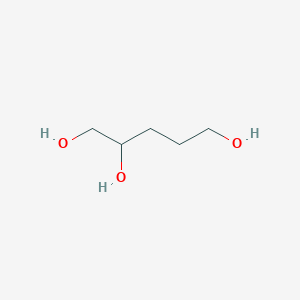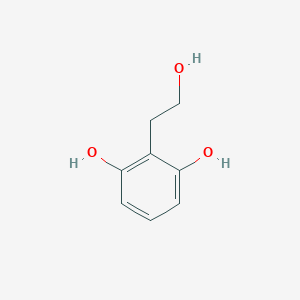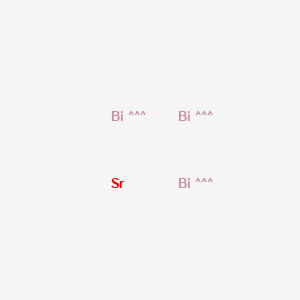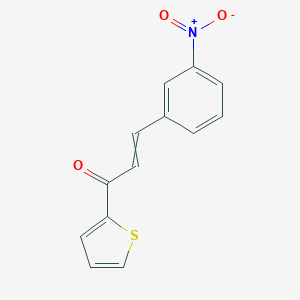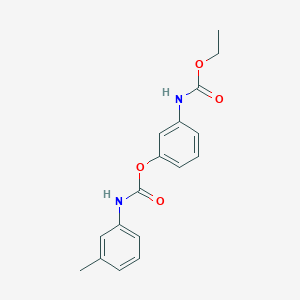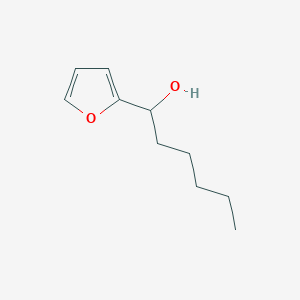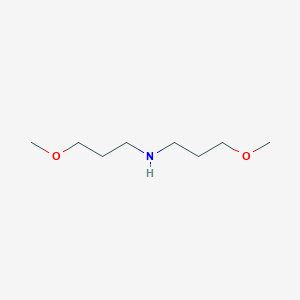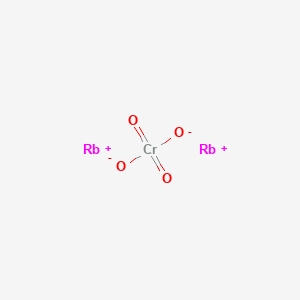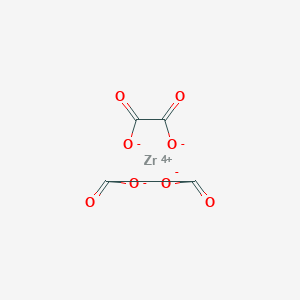
Oxalic acid, zirconium salt
説明
Oxalic acid, zirconium salt is a compound that involves the combination of oxalic acid and zirconium . Oxalic acid is a colorless, crystalline, toxic organic compound belonging to the family of carboxylic acids .
Synthesis Analysis
The synthesis of tetragonal phase mesoporous zirconia involves the use of zirconium oxychloride and oxalic acid as raw materials . Another method involves the use of oxalic acid to replace terephthalic acid to synthesize a novel zirconium oxalate under similar reaction conditions with UIO-66 .
Molecular Structure Analysis
The structures of oxalic acid and its salts, including zirconium salt, have been analyzed. The dimensions of oxalate ions play a critical role in the closest packing in the structures of the acid and anhydrous and aqueous metal salts .
Chemical Reactions Analysis
The solubility of zirconium in the presence of oxalic acid has been studied. In near-neutral pH solutions, the apparent solubility increases with the concentration of the organic acid due to the formation of soluble carboxylate complexes .
Physical And Chemical Properties Analysis
Oxalic acid is a crystalline solid that appears colorless or white. It is easily soluble in water, alcohol, and ether, but sparingly soluble in benzene and chloroform . The products of the synthesis of tetragonal phase mesoporous zirconia have been characterized by infrared spectroscopy, X-ray diffraction analysis, transmission electron microscopy, N2 adsorption-desorption isotherms, and pore size distribution .
Safety And Hazards
Oxalic acid, zirconium salt can cause serious eye damage and may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or in contact with skin . It is recommended to prevent skin contact, prevent eye contact, wash skin when contaminated, remove when wet or contaminated, and change daily .
将来の方向性
The future directions of research on oxalic acid, zirconium salt could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. There is potential for further investigation into the use of oxalic acid, zirconium salt in various applications, such as catalyst supports, in separation science, and in drug delivery .
特性
IUPAC Name |
oxalate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.Zr/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWBXZHBYOYVLB-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid, zirconium salt | |
CAS RN |
14536-19-7 | |
| Record name | Oxalic acid, zirconium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

